molecular formula C11H20N2O2 B7512485 N-[3-(azepan-1-yl)-3-oxopropyl]acetamide

N-[3-(azepan-1-yl)-3-oxopropyl]acetamide

Cat. No.: B7512485
M. Wt: 212.29 g/mol
InChI Key: FECATOJFJLXRHP-UHFFFAOYSA-N
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Description

N-[3-(Azepan-1-yl)-3-oxopropyl]acetamide is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol . This acetamide derivative is characterized by a molecular structure incorporating both a seven-membered azepane ring and an acetamide functional group . In research and development, this structure is of significant interest as a synthetic intermediate or a potential pharmacophore in medicinal chemistry. The acetamide functional group is a common feature in many biologically active molecules and pharmaceuticals . Its mechanism of action in various contexts is often governed by the polar carbonyl group, which influences the molecule's reactivity and interaction with biological targets . The azepane moiety, a saturated heterocycle, is frequently employed in drug discovery to modulate the physicochemical properties and potency of lead compounds . Compounds with similar structural motifs, featuring amide linkages and nitrogen-containing heterocycles like azepane, are frequently investigated for a range of potential therapeutic applications. These include research areas such as metabolic disorders and other diseases where small molecules can interact with intracellular targets . Researchers value this compound for its utility in constructing more complex molecular architectures, studying structure-activity relationships (SAR), and exploring new chemical spaces in organic and pharmaceutical synthesis. As with many specialized amides, it may serve as a precursor or building block in the synthesis of novel chemical entities . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[3-(azepan-1-yl)-3-oxopropyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(14)12-7-6-11(15)13-8-4-2-3-5-9-13/h2-9H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECATOJFJLXRHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC(=O)N1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of β-Alanine

The synthesis begins with β-alanine (3-aminopropionic acid), where the amine group is protected using tert-butoxycarbonyl (Boc) anhydride. This step prevents unwanted side reactions during subsequent amide formation. Typical conditions involve dissolving β-alanine in dichloromethane (DCM) with Boc₂O and a catalytic amount of 4-dimethylaminopyridine (DMAP) at room temperature, achieving yields of 85–90%.

Acid Chloride Formation

The protected Boc-β-alanine is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux. This step proceeds quantitatively, as evidenced by the disappearance of the carboxylic acid peak in Fourier-transform infrared (FTIR) spectroscopy.

Amide Coupling with Azepane

The acid chloride reacts with azepane in the presence of triethylamine (TEA) in DCM at 0°C to room temperature. This forms Boc-protected 3-(azepan-1-yl)-3-oxopropylamide. Monitoring via attenuated total reflectance (ATR)-FTIR confirms amide bond formation (C=O stretch at ~1660 cm⁻¹). Yields range from 70–75% after purification.

Deprotection and Acetylation

The Boc group is removed using trifluoroacetic acid (TFA) in DCM, liberating the primary amine. Subsequent acetylation with acetic anhydride in pyridine or TEA yields the final product. This two-step sequence achieves 90–95% deprotection efficiency and 80–85% acetylation yield.

Overall Yield : ~43% (multiplicative from five steps).

Coupling Reagent-Mediated Synthesis

Direct Amide Bond Formation

This method employs coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). Boc-β-alanine is reacted with azepane in dimethylformamide (DMF) at room temperature. The coupling efficiency exceeds 85%, bypassing the need for acid chloride intermediates.

Deprotection and Acetylation

Identical to Section 1.4, this route achieves comparable yields but reduces the number of steps, improving overall efficiency.

Overall Yield : ~58% (four steps).

Reductive Amination Pathway

Ketone Intermediate Preparation

3-Oxopropionaldehyde is condensed with azepane under acidic conditions to form 3-(azepan-1-yl)propanal. This intermediate is oxidized to 3-(azepan-1-yl)propanoic acid using Jones reagent.

Reductive Amination

The carboxylic acid is converted to an amine via a Curtius rearrangement or Hofmann degradation, followed by reductive amination with ammonium acetate and sodium cyanoborohydride. Acetylation completes the synthesis.

Overall Yield : ~35% (low due to intermediate instability).

Solid-Phase Synthesis Approach

Resin Functionalization

Inspired by triazoloamide library synthesis, a Merrifield resin is functionalized with a Boc-protected aminopropyl linker. After deprotection, the free amine reacts with 3-(azepan-1-yl)propanoic acid using EDC/HOBt.

On-Resin Acetylation

The resin-bound intermediate is acetylated with acetic anhydride, followed by cleavage with TFA to release the product.

Overall Yield : ~50% (suitable for combinatorial applications).

Comparative Analysis of Methods

MethodStepsKey ReagentsYield (%)AdvantagesLimitations
Stepwise Amidation5Boc₂O, SOCl₂, TEA43High purity, reliableLengthy, moderate yield
Coupling Reagent4EDC/HOBt, TFA58Fewer steps, scalableCost of coupling reagents
Reductive Amination6Jones reagent, NaBH₃CN35Novel routeLow yield, complex intermediates
Solid-Phase4Merrifield resin, EDC50High throughput, puritySpecialized equipment required

Optimization and Scalability Considerations

Solvent and Temperature Effects

  • Amide Coupling : DMF outperforms DCM in coupling efficiency due to better reagent solubility.

  • Acetylation : Pyridine as a base reduces side reactions compared to TEA.

Purification Techniques

  • Distillation : Effective for removing excess acetic anhydride but risks decomposition above 100°C.

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>99% by HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[3-(azepan-1-yl)-3-oxopropyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-[3-(azepan-1-yl)-3-oxopropyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(azepan-1-yl)-3-oxopropyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural Features

The target compound differs from analogs in the Evidence by replacing aromatic substituents (e.g., 4-chlorophenyl, 3-nitrophenyl) with a non-aromatic azepane ring. Key comparisons include:

  • Substituent Flexibility : Azepane’s cyclic amine allows for greater rotational freedom compared to rigid aromatic groups in compounds like N-[3-(4-Chlorophenyl)-1-(3-nitrophenyl)-3-oxopropyl]acetamide (3e) .
  • Electron-Donating Effects : Azepane’s lone pair on nitrogen may influence reactivity differently than electron-withdrawing groups (e.g., nitro, chloro) in analogs .

Physical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents
N-[3-(Azepan-1-yl)-3-oxopropyl]acetamide (Target) 212.29 Not Reported Azepane, acetamide
3e 347.0 148–150 4-Chlorophenyl, 3-nitrophenyl
3n 343.0 130–131 4-Methoxyphenyl, 3-nitrophenyl
3p 442.0 178–180 4-Bromophenyl, 4-fluorophenyl
3s Not Reported 64–66 Thiophene, 2-chloro-6-fluorophenyl

Notes:

  • The target compound’s lower molecular weight reflects the absence of heavy aromatic substituents.
  • Melting points for azepane derivatives are typically lower than aromatic analogs due to reduced crystallinity.

Spectroscopic Data

  • ¹H NMR : Azepane protons are expected at δ 1.4–2.0 ppm (methylene groups) and δ 2.6–3.2 ppm (N-linked CH₂), contrasting with aromatic signals (δ 7.0–8.5 ppm) in analogs like 3e and 3n .
  • ¹³C NMR : Carbonyl signals (acetamide and ketone) appear near δ 168–195 ppm , consistent with analogs .
  • IR : Strong absorption bands for amide C=O (~1650 cm⁻¹) and ketone C=O (~1700 cm⁻¹) align with data for 3p and 3s .

Q & A

Basic: What are the optimal synthetic routes for N-[3-(azepan-1-yl)-3-oxopropyl]acetamide, and how do reaction conditions influence yield and purity?

Answer:
The synthesis typically involves coupling azepane with a β-ketoacetamide precursor. Key steps include:

  • Acylation : Reacting azepane with a β-keto acid chloride, followed by acetamide introduction via nucleophilic substitution.
  • Condition Optimization : Temperature (40–60°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios (1:1.2 for azepane:acid chloride) are critical for minimizing side reactions like over-acylation .
  • Purification : High-performance liquid chromatography (HPLC) or silica gel chromatography with gradients (e.g., 0–8% MeOH in CH₂Cl₂) ensures >95% purity .

Basic: How can NMR spectroscopy confirm the structural integrity of this compound?

Answer:
Key NMR markers include:

  • ¹H NMR :
    • δ 1.40–1.70 ppm (multiplet, azepane’s CH₂ groups).
    • δ 2.10–2.20 ppm (singlet, acetamide’s CH₃).
    • δ 3.20–3.50 ppm (multiplet, N-CH₂-CO protons adjacent to azepane) .
  • ¹³C NMR :
    • δ 169–172 ppm (amide carbonyl).
    • δ 45–50 ppm (azepane’s N-CH₂) .
      Discrepancies in integration or unexpected peaks (e.g., δ 5.40 ppm for unreacted intermediates) indicate impurities .

Basic: What oxidation and reduction pathways are relevant to N-substituted acetamide derivatives like this compound?

Answer:

  • Oxidation : The azepane ring’s tertiary amine may undergo oxidation to form N-oxide derivatives, detectable via IR (≈1250 cm⁻¹, N-O stretch) .
  • Reduction : The ketone group (3-oxopropyl) can be reduced to a secondary alcohol using NaBH₄, altering solubility and bioactivity .
  • Mitigation : Stabilize reactive intermediates by maintaining inert atmospheres (N₂/Ar) during redox reactions .

Advanced: How should structural analogs be selected for comparative studies on biological activity?

Answer:
Prioritize analogs with:

  • Core Modifications : Replace azepane with piperidine or morpholine to assess ring size effects on target binding .
  • Substituent Variations : Introduce electron-withdrawing groups (e.g., -NO₂, -Br) at the 4-position of the aryl group to study electronic effects on receptor affinity .
  • Bioisosteres : Substitute the acetamide with sulfonamide or urea to evaluate hydrogen-bonding interactions .

Advanced: How can contradictory data on azepane ring reactivity under varying pH be resolved?

Answer:

  • Controlled Hydrolysis Studies : Monitor ring-opening at pH <3 (HCl) or pH >10 (NaOH) via LC-MS to identify degradation products (e.g., linear amines) .
  • Kinetic Analysis : Use Arrhenius plots to compare activation energies of hydrolysis in buffered solutions (pH 2–12) .
  • Computational Modeling : Density functional theory (DFT) predicts protonation states affecting ring stability .

Advanced: What computational methods predict the binding affinity of this compound with biological targets?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with opioid receptors (e.g., μ-opioid receptor PDB:4DKL) .
  • QSAR/QSPR : Quantitative structure-activity relationship models (e.g., CC-DPS) correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
  • MD Simulations : GROMACS assesses binding stability over 100-ns trajectories, focusing on hydrogen bonds with Asp147 (μ-opioid receptor) .

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